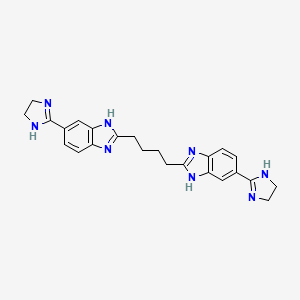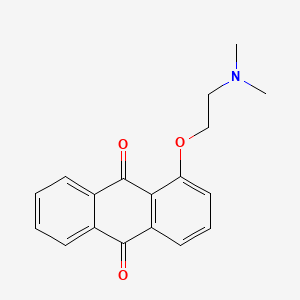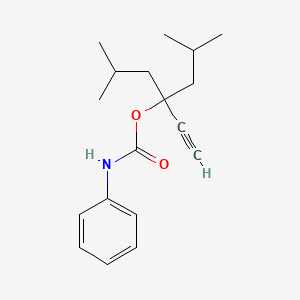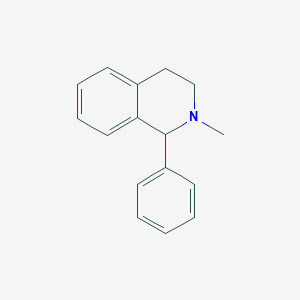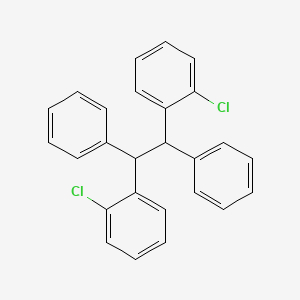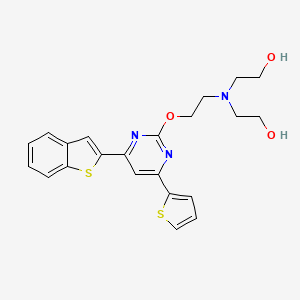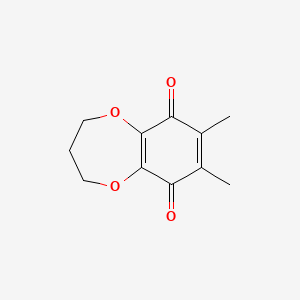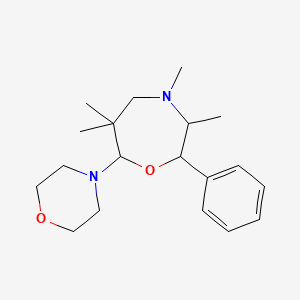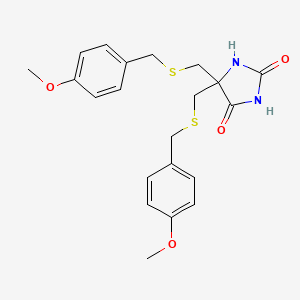
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound characterized by the presence of multiple functional groups, including methoxyphenyl, thioether, and imidazolidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with formaldehyde and glycine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinedione ring can be reduced to form imidazolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with various molecular targets. The thioether groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The imidazolidinedione ring can interact with nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane: Similar structure but with bromomethyl groups instead of thioether groups.
5,5-Bis(2-aminothiazole) derivatives: Similar core structure but with thiazole rings instead of methoxyphenyl groups.
Uniqueness
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione is unique due to the presence of both methoxyphenyl and thioether groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
142979-82-6 |
|---|---|
Molecular Formula |
C21H24N2O4S2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
5,5-bis[(4-methoxyphenyl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H24N2O4S2/c1-26-17-7-3-15(4-8-17)11-28-13-21(19(24)22-20(25)23-21)14-29-12-16-5-9-18(27-2)10-6-16/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25) |
InChI Key |
MDARUFYRRIQPHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)
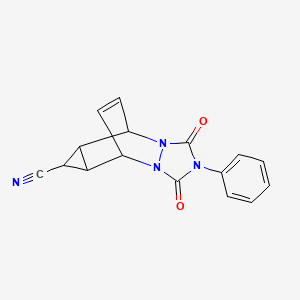
![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
